3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
3-[(4-Fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one (hereafter referred to as the target compound) is a fluorinated heterocyclic molecule with a pyrimidoindole core. Its synthesis involves sequential reactions starting from methyl 3-amino-5-fluoro-1-(4-fluorobenzyl)-1H-indole-2-carboxylate, which undergoes cyclization in formamide to form an intermediate, followed by alkylation in dimethylformamide (DMF) using sodium hydride . X-ray diffraction (XRD) analysis confirms its crystalline structure, with bond lengths and angles consistent with aromatic and carbonyl functionalities . Key structural features include:
- A 4-fluorobenzyl group at position 3 of the pyrimidoindole scaffold.
- An 8-fluoro substituent on the indole moiety.
- A rigid planar configuration stabilized by π-π stacking and hydrogen bonding .
The compound’s molecular weight is approximately 337.3 g/mol (estimated from its structure), and its physicochemical properties (e.g., logP, solubility) are influenced by the electron-withdrawing fluorine atoms, enhancing metabolic stability and membrane permeability compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c18-12-7-5-11(6-8-12)9-21-10-19-15-13-3-1-2-4-14(13)20-16(15)17(21)22/h1-8,10,20H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHRQUJNILAHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a fluorobenzyl halide under basic conditions, followed by cyclization to form the pyrimidoindole core . The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to its potential anticancer effects . Additionally, its interaction with viral proteins can disrupt viral replication, contributing to its antiviral properties.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The target compound’s 4-fluorobenzyl group reduces metabolic degradation compared to chlorine (in ) but may exhibit lower lipophilicity than trifluoromethyl analogs (e.g., ).
- Substituent Position : The 8-fluoro substituent in the target compound likely enhances electronic interactions in biological targets, as seen in other fluorinated indole derivatives .
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
Biological Activity
The compound 3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole family, which has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- IUPAC Name : 8-fluoro-3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
- SMILES Notation : Cc1c(Cn(c(cc2)c3cc2F)c2c3N=CN(Cc(cc3)ccc3F)C2=O)cccc1
The compound features a fluorinated phenyl group that may enhance its biological activity by improving binding affinity to target proteins.
Antimicrobial Properties
Research indicates that derivatives of pyrimidoindole compounds exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens.
- Effective biofilm inhibition against Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like ciprofloxacin in biofilm reduction studies .
The biological activity is attributed to several mechanisms:
- Inhibition of DNA Gyrase and Dihydrofolate Reductase (DHFR) : The compound has been shown to inhibit these enzymes with IC values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, indicating potential as an antibacterial agent .
- Synergistic Effects : When combined with other antibiotics (e.g., ciprofloxacin), the compound exhibited synergistic effects that lowered the MICs of these drugs .
Study on Biofilm Inhibition
A notable study screened a library of compounds for biofilm inhibitors against Salmonella. Among 20,014 compounds tested, several pyrimidoindole derivatives were identified as effective biofilm inhibitors without affecting planktonic growth. This suggests a targeted approach to combat biofilm-associated infections while minimizing resistance development .
Anticancer Potential
In vitro studies have also explored the anticancer potential of pyrimidoindole derivatives. These studies indicate that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways related to apoptosis and survival .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of selected pyrimidoindole derivatives:
| Compound Name | MIC (μg/mL) | Target Enzyme | IC (μM) | Biofilm Inhibition |
|---|---|---|---|---|
| 7b | 0.22 | DNA Gyrase | 12.27 | Yes |
| 10 | 0.25 | DHFR | 0.52 | Yes |
| Compound A | 0.30 | Unknown | N/A | No |
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one?
Answer:
The synthesis of this fused pyrimido-indole derivative typically involves multi-step reactions, including:
- Condensation reactions to form the pyrimidine ring, using precursors like 4-fluorobenzylamine and indole derivatives.
- Cyclization under controlled conditions (e.g., refluxing in polar aprotic solvents like DMF or DMSO) to assemble the fused heterocyclic core .
- Purification via column chromatography or recrystallization, with purity confirmed by HPLC (>98%) and structural validation via /-NMR and high-resolution mass spectrometry (HRMS) .
Key Tip: Optimize reaction stoichiometry and temperature to minimize byproducts like uncyclized intermediates.
Advanced: How can conflicting bioactivity data for this compound be resolved across different studies?
Answer:
Contradictions often arise due to:
- Variability in assay conditions (e.g., cell lines, incubation times, or solvent carriers like DMSO concentration). Standardize protocols using guidelines from (randomized block designs with split-plot analysis) .
- Purity discrepancies : Validate compound purity via HPLC and elemental analysis. Impurities >2% can skew IC values in kinase inhibition assays .
- Theoretical framework alignment : Link results to established mechanisms (e.g., kinase inhibition pathways) to contextualize outliers. Use statistical tools like ANOVA to assess significance .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of the molecular geometry and substituent orientation, as demonstrated for analogous pyrimido-indole derivatives (R factor <0.06, data-to-parameter ratio >17) .
- -NMR : Key signals include the 4-fluorophenyl methyl group (~δ 4.5 ppm) and aromatic protons in the indole ring (δ 7.2–8.1 ppm).
- FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm and C-F vibrations at 1100–1200 cm .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). Validate with co-crystallized ligand data from PDB .
- QSAR studies : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on logP and bioavailability. Prioritize derivatives with predicted CNS permeability (QikProp) .
- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to identify critical binding residues .
Basic: What safety protocols should be followed when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact; wash immediately with soap/water if exposed .
- Ventilation : Work in a fume hood to prevent inhalation of fine powders.
- Waste disposal : Follow hazardous waste guidelines for halogenated heterocycles. No specific ecotoxicity data exists, but assume persistence due to aromatic stability .
Advanced: How can environmental impact studies be designed to assess this compound’s fate?
Answer:
- OECD 301 biodegradation test : Monitor aerobic degradation in activated sludge over 28 days.
- Hydrolysis/photolysis : Expose to UV light (λ=254 nm) and analyze degradation products via LC-MS .
- Ecotoxicology : Use Daphnia magna or algae models to determine EC values. Compare to structurally related fluorinated compounds with known toxicity profiles .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carbonyl group.
- Solubility : Prepare stock solutions in anhydrous DMSO; avoid aqueous buffers for long-term storage .
Advanced: How can crystallographic data resolve ambiguities in substituent orientation?
Answer:
- Single-crystal growth : Use slow evaporation from ethanol/chloroform mixtures.
- Data collection : At 100 K to minimize thermal motion artifacts. Refinement with SHELXL (R factor <0.05) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) influencing packing and stability .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Kinase inhibition : Use ADP-Glo™ assays for kinases like CDK2 or Aurora A.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination.
- Solubility : Pre-screen in PBS (pH 7.4) to avoid false negatives due to precipitation .
Advanced: How can isotopic labeling (e.g., 19F^{19}F19F-NMR) enhance mechanistic studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
